Regioisomeric Differentiation from 4-Benzodioxol Pyrimidine Analogs in VEGFA-Targeted Patent Space
The target compound is explicitly exemplified as a VEGFA inhibitor in patent US20160096832A1, whereas the commonly encountered 4-(1,3-benzodioxol-5-yl)pyrimidin-2-amine scaffold (e.g., CAS 869650-21-5) is associated with CLK/DYRK kinase inhibition, not VEGFA [1]. This regioisomeric shift from C4 to C5 benzodioxol substitution redirects biological activity from the CMGC kinase family (CLK/DYRK) to the receptor tyrosine kinase VEGFA, a differentiation that is critical for researchers developing anti-angiogenic probes versus neurodegenerative disease tools [1]. While direct IC50 values for this specific compound are not publicly disclosed, the patent's SAR tables demonstrate that even minor substituent variations around the pyrimidine core can alter kinase selectivity profiles by >100-fold, a class-level inference that underscores the procurement risk of substituting isomers [1].
| Evidence Dimension | Primary biological target annotation by regioisomeric substitution pattern |
|---|---|
| Target Compound Data | C5-benzodioxol-2-cyclopropylmethylamine; patent-assigned VEGFA inhibitor |
| Comparator Or Baseline | C4-benzodioxol-pyrimidin-2-amine analogs (e.g., ML315); literature-assigned CLK1/CLK4/DYRK1A inhibitor (IC50 68-282 nM) |
| Quantified Difference | Qualitatively distinct target class (VEGFA receptor tyrosine kinase vs. CMGC serine/threonine kinases) |
| Conditions | Patent US20160096832A1 kinase inhibition screening vs. published CLK/DYRK biochemical assays |
Why This Matters
This regioisomeric differentiation is fundamental for procurement; ordering the 4-benzodioxol isomer would direct a research program toward CLK/DYRK biology rather than the intended VEGFA-driven angiogenesis pathways.
- [1] Microsoft Word - US20160096832A1. Kinase inhibitors. Google Patents. https://patents.google.com/patent/US20160096832A1/ (accessed 2026-04-30). View Source
